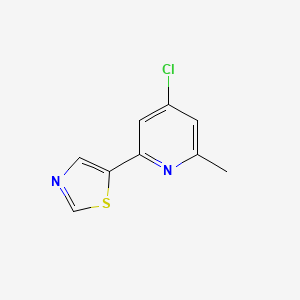
5-(4-Chloro-6-methylpyridin-2-yl)thiazole
Cat. No. B8293515
M. Wt: 210.68 g/mol
InChI Key: LWHDFURUANLRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09334279B2
Procedure details


To a 2 dram vial equipped with a stir bar was added 2,4-dichloro-6-methylpyridine (29 mg, 0.18 mmol), 5-(tributylstannyl)thiazole (66 mg, 0.18 mmol), CuI (8 mg, 0.04 mmol), CsF (81 mg, 0.53 mmol), and Pd(PPh3)4 (10 mg, 8.9 μmol). The vial was capped with a septum screw-cap and then placed under N2 atmosphere. To the vial was added degassed DMF (1 mL). The vial was placed in a 80° C. heating block with stirring for 1 hour. The mixture was allowed to cool to room temperature and was then directly purified via C18 chromatography (water:MeOH w/0.1% TFA) to afford 5-(4-chloro-6-methylpyridin-2-yl)thiazole as a white solid. MS: MS m/z 211.1 (M++1). This material was directly carried forward into step 2.



Name
CuI
Quantity
8 mg
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.C([Sn](CCCC)(CCCC)[C:15]1[S:19][CH:18]=[N:17][CH:16]=1)CCC.[F-].[Cs+]>[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:6]1[CH:5]=[C:4]([CH3:9])[N:3]=[C:2]([C:15]2[S:19][CH:18]=[N:17][CH:16]=2)[CH:7]=1 |f:2.3,^1:35,37,56,75|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1)Cl)C
|
|
Name
|
|
|
Quantity
|
66 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=CN=CS1)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
81 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Cs+]
|
|
Name
|
CuI
|
|
Quantity
|
8 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 2 dram vial equipped with a stir bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was capped with a septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
screw-cap
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the vial was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
degassed DMF (1 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was placed in a 80° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating block
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then directly purified via C18 chromatography (water:MeOH w/0.1% TFA)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC(=C1)C)C1=CN=CS1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
